

The Genesis of a Versatile Intermediate: A Technical History of Vinylcyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vinylcyclohexene**

Cat. No.: **B1617736**

[Get Quote](#)

An in-depth guide for researchers, scientists, and drug development professionals on the historical development, synthesis, and core properties of **vinylcyclohexene**, a pivotal building block in organic chemistry.

Introduction

Vinylcyclohexene, a colorless liquid with the chemical formula C₈H₁₂, represents a class of cyclic olefins that has played a significant, albeit often behind-the-scenes, role in the advancement of polymer chemistry and organic synthesis. While several isomers exist, 4-**vinylcyclohexene** (4-VCH) has garnered the most industrial and academic attention. This technical guide delves into the historical discovery and development of **vinylcyclohexene**, providing a comprehensive overview of its synthesis, properties, and the key scientific milestones that have shaped our understanding of this versatile molecule.

Historical Development and Discovery

The emergence of **vinylcyclohexene** is intrinsically linked to the burgeoning field of rubber chemistry in the early 20th century. The quest for synthetic alternatives to natural rubber spurred intensive research into the polymerization of dienes, with 1,3-butadiene being a primary focus.

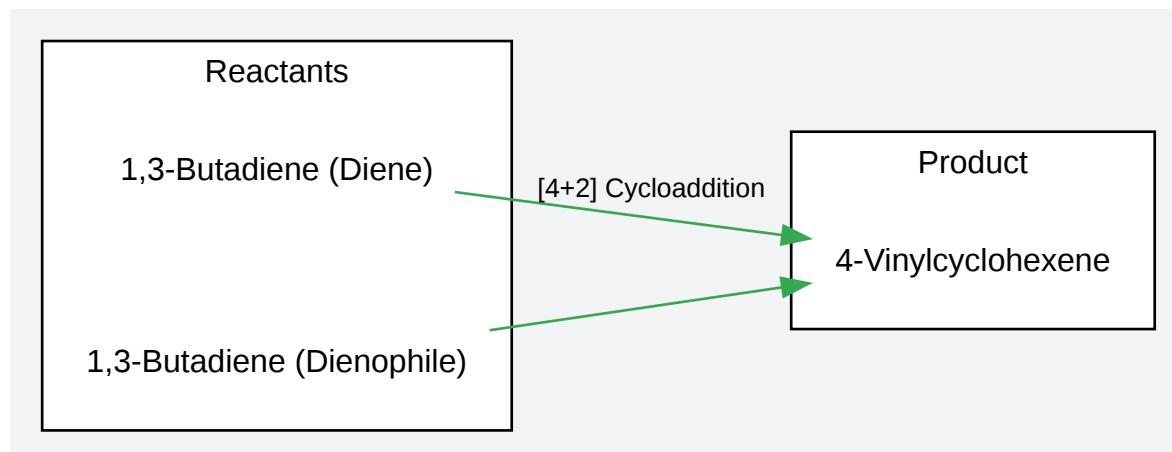
Pioneering Syntheses

The first reported synthesis of what is now known as **4-vinylcyclohexene** is credited to the German chemist Fritz Hofmann and his team at the Bayer company. In 1909, Hofmann filed a patent for the production of synthetic rubber, and in the course of this work, the dimerization of butadiene to form a cyclohexene derivative was observed.^[1] Around the same period, in 1910, the Russian chemist Sergei Lebedev independently discovered that 1,3-butadiene could be polymerized to create a synthetic rubber-like material.^[2] His work also noted the formation of dimers, which were later identified as derivatives of cyclohexene.^[3] The German chemist Carl Harries also contributed to the early understanding of butadiene chemistry and its oligomerization products.

These early investigations laid the groundwork for understanding the self-reaction of butadiene, which, under the influence of heat, readily undergoes a [4+2] cycloaddition, or Diels-Alder reaction, to form **4-vinylcyclohexene**.

The Rise of 4-Vinylcyclohexene

The prevalence of **4-vinylcyclohexene** over its other isomers in these early thermal dimerization studies is a direct consequence of the orbital symmetry rules governing the Diels-Alder reaction, a concept that would be fully elucidated decades later by Otto Diels and Kurt Alder, who were awarded the Nobel Prize in Chemistry in 1950 for their work.^[4] The reaction between two molecules of 1,3-butadiene, where one acts as the diene and the other as the dienophile, preferentially forms the six-membered ring of **4-vinylcyclohexene**.


Synthesis of Vinylcyclohexene Isomers

While **4-vinylcyclohexene** is the most common isomer formed from butadiene dimerization, other isomers, namely **1-vinylcyclohexene** and **3-vinylcyclohexene**, are also known.

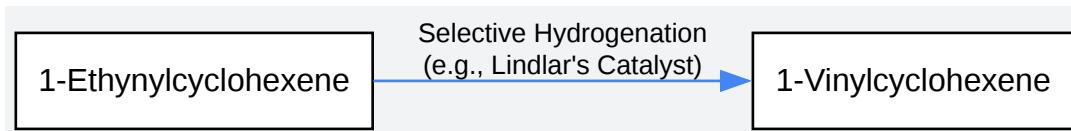
4-Vinylcyclohexene Synthesis

The industrial production of **4-vinylcyclohexene** is primarily achieved through the thermal dimerization of 1,3-butadiene.^{[5][6]}

Reaction Pathway: Diels-Alder Dimerization of 1,3-Butadiene

[Click to download full resolution via product page](#)

Caption: Diels-Alder reaction of two 1,3-butadiene molecules to form **4-vinylcyclohexene**.


A competing product in this reaction is 1,5-cyclooctadiene.^[5] The formation of **4-vinylcyclohexene** is favored under specific conditions of temperature and pressure, often in the presence of a catalyst.^[5]

1-Vinylcyclohexene and 3-Vinylcyclohexene Synthesis

The synthesis of **1-vinylcyclohexene** and **3-vinylcyclohexene** typically requires more targeted synthetic routes, as they are not the primary products of simple butadiene dimerization.

A reported synthesis for **1-vinylcyclohexene** involves the selective hydrogenation of **1-ethynylcyclohexene**.^[7]

Reaction Pathway: Synthesis of **1-Vinylcyclohexene**

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-vinylcyclohexene** via selective hydrogenation.

Information on the specific historical synthesis of **3-vinylcyclohexene** is less common, though it can be prepared through various organic synthesis methods.

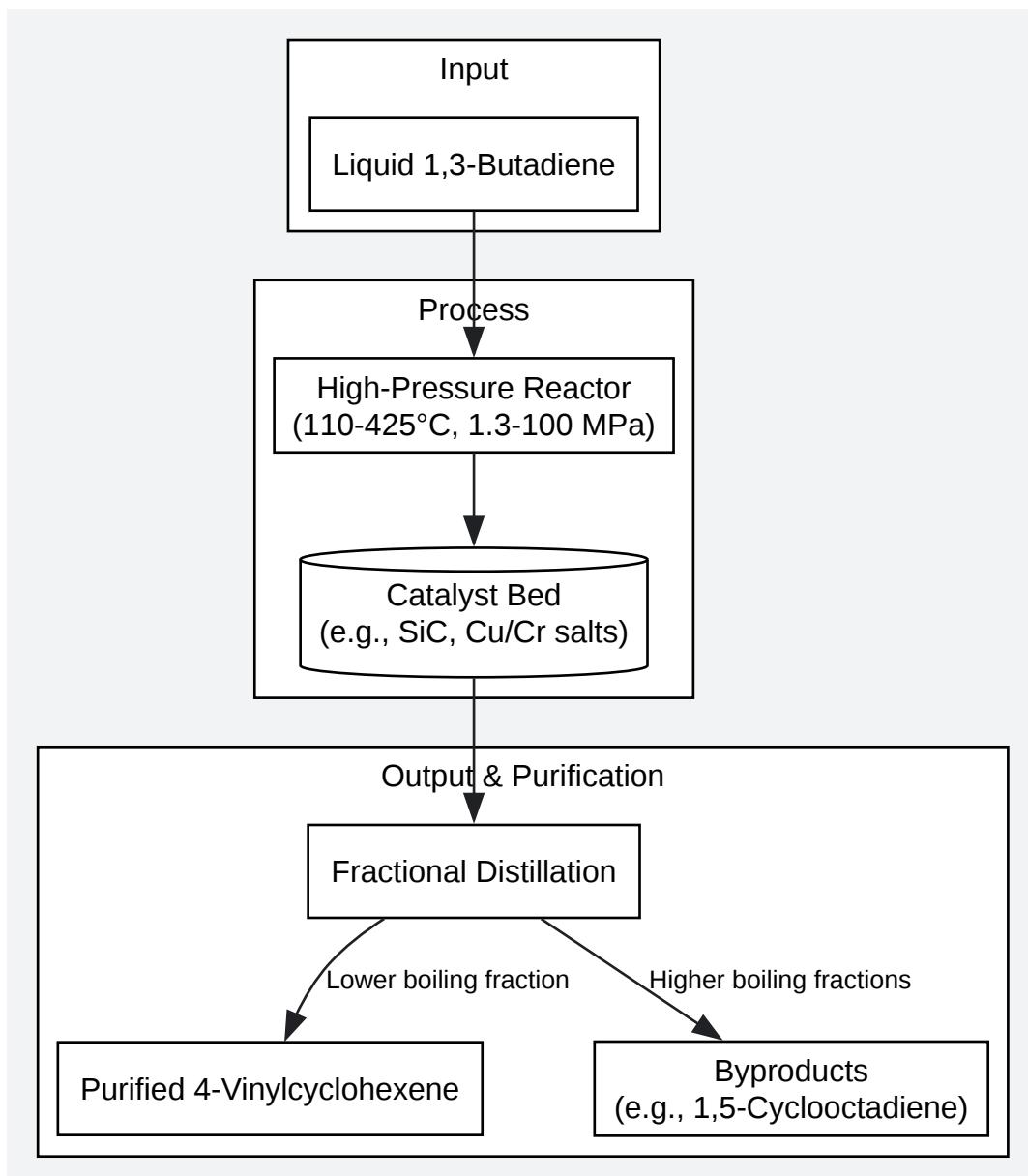
Quantitative Data

The physical and chemical properties of the **vinylcyclohexene** isomers are crucial for their application in research and industry.

Table 1: Physical Properties of **Vinylcyclohexene** Isomers

Property	4-Vinylcyclohexene	1-Vinylcyclohexene	3-Vinylcyclohexene
CAS Number	100-40-3	2622-21-1	766-03-0
Molecular Formula	C ₈ H ₁₂	C ₈ H ₁₂	C ₈ H ₁₂
Molar Mass	108.18 g/mol	108.18 g/mol	108.18 g/mol
Boiling Point	128.9 °C[5]	~144-145 °C	Not readily available
Melting Point	-108.9 °C[5]	Not readily available	Not readily available
Density	0.8299 g/cm ³ at 20°C[5]	Not readily available	Not readily available
Refractive Index (n _D)	1.4639 at 20°C[5]	Not readily available	Not readily available

Table 2: Spectroscopic Data for **4-Vinylcyclohexene**


Spectroscopic Technique	Key Data Points
^1H NMR (CDCl_3)	Chemical shifts (ppm) are observed for the vinyl and cyclohexene protons. [8]
^{13}C NMR (CDCl_3)	Peaks observed at approximately 143.8, 126.9, 126.1, 112.4, 37.7, 31.1, 28.5, and 24.9 ppm. [8] [9]
Infrared (IR)	Characteristic peaks for C=C stretching and C-H stretching of the vinyl and cyclohexene groups are present. [6]
Mass Spectrometry (MS)	Molecular ion peak (M^+) at $\text{m/z} = 108$. [6]

Experimental Protocols

Synthesis of 4-Vinylcyclohexene from Butadiene (Illustrative Industrial Process)

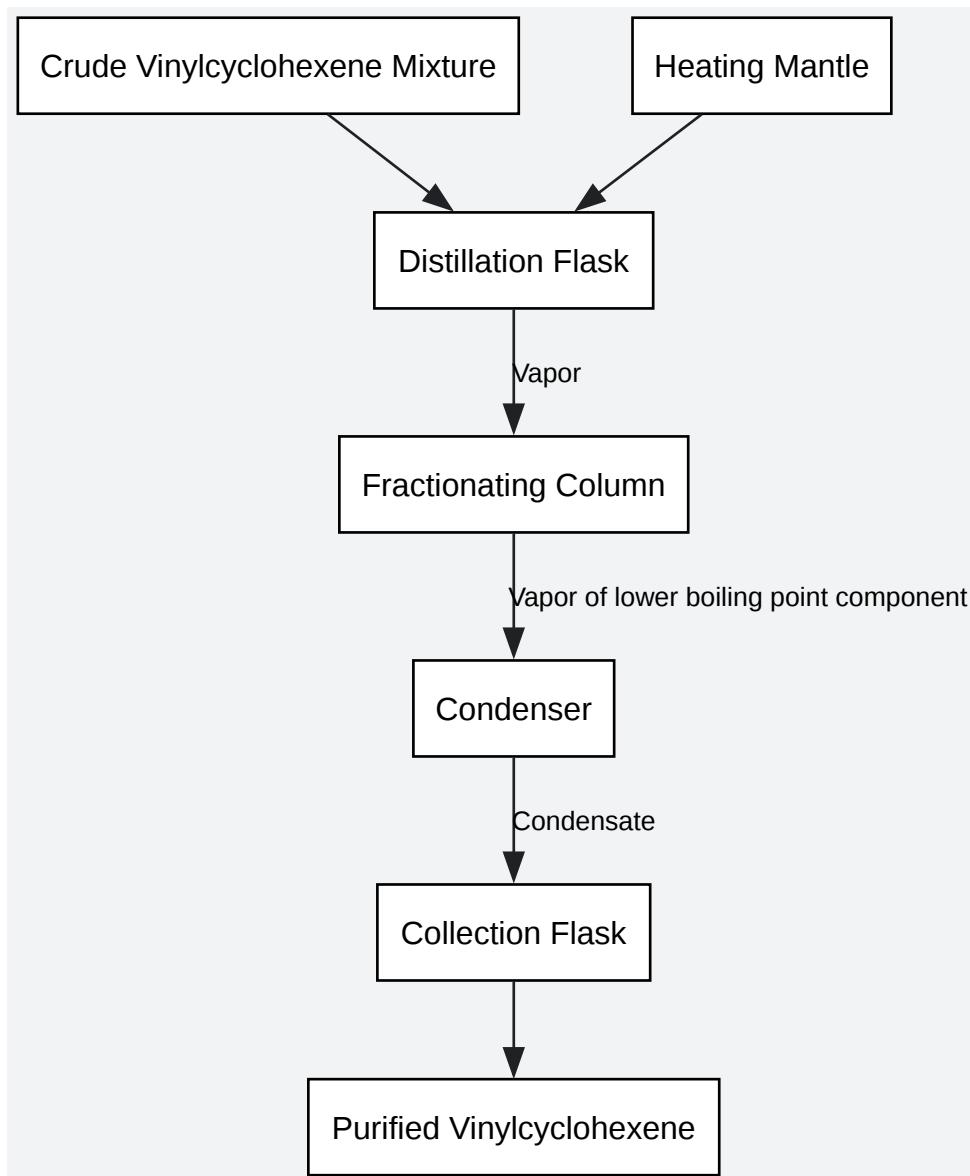
The industrial synthesis of **4-vinylcyclohexene** involves the continuous dimerization of 1,3-butadiene in a heated reactor.

Workflow: Industrial Production of **4-Vinylcyclohexene**

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the industrial synthesis and purification of **4-vinylcyclohexene**.

General Procedure:


- Liquid 1,3-butadiene is fed into a high-pressure reactor.
- The reactor is maintained at a temperature between 110 °C and 425 °C and a pressure of 1.3 to 100 MPa.[6]

- The butadiene is passed over a catalyst bed, which may contain silicon carbide and copper or chromium salts, to promote dimerization.[\[6\]](#)
- The resulting mixture of **4-vinylcyclohexene**, unreacted butadiene, and byproducts such as 1,5-cyclooctadiene is then sent to a fractional distillation column.
- Purified **4-vinylcyclohexene** is collected as a specific fraction based on its boiling point.

Purification by Fractional Distillation

Fractional distillation is a key step in obtaining high-purity **4-vinylcyclohexene**. This technique separates compounds based on differences in their boiling points.[\[10\]](#)[\[11\]](#)

Workflow: Laboratory Scale Fractional Distillation

[Click to download full resolution via product page](#)

Caption: A schematic of a laboratory fractional distillation setup for purifying **vinylcyclohexene**.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a mixture.

Experimental Workflow: GC-MS Analysis of **Vinylcyclohexene**

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analysis of a **vinylcyclohexene** sample using GC-MS.

Typical GC-MS analysis of 4-**vinylcyclohexene** would involve using a non-polar or semi-polar capillary column to separate it from other isomers and byproducts. The mass spectrometer would then provide a characteristic fragmentation pattern for identification.[12][13]

Conclusion

The history of **vinylcyclohexene** is a testament to the interconnectedness of industrial need and fundamental scientific discovery. From its origins as a byproduct in the pursuit of synthetic rubber to its current role as a valuable chemical intermediate, **vinylcyclohexene**, particularly the 4-isomer, continues to be a subject of academic and industrial interest. The foundational work of pioneers like Hofmann and Lebedev, coupled with the elegant principles of the Diels-Alder reaction, has provided chemists with a versatile and reactive molecule with applications spanning from polymer science to fine chemical synthesis. This guide has provided a comprehensive overview of its historical development, synthesis, and key technical data, offering a valuable resource for professionals in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fritz Hofmann (chemist) - Wikiwand [wikiwand.com]
- 2. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 3. cia.gov [cia.gov]

- 4. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]
- 5. 4-Vinylcyclohexene - Wikipedia [en.wikipedia.org]
- 6. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Isoselective Polymerization of 1-Vinylcyclohexene (VCH) and a Terpene Derived Monomer S-4-Isopropenyl-1-vinyl-1-cyclohexene (IVC), and Its Binary Copolymerization with Linear Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Vinyl-1-cyclohexene | C8H12 | CID 7499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Vinyl-1-cyclohexene(100-40-3) 13C NMR spectrum [chemicalbook.com]
- 10. Purification [chem.rochester.edu]
- 11. chembam.com [chembam.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Genesis of a Versatile Intermediate: A Technical History of Vinylcyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617736#historical-development-and-discovery-of-vinylcyclohexene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com